7-Iodo-4lambda6-thia-5-azaspiro[2.5]octane 4,4-dioxide
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Overview
Description
7-Iodo-4lambda6-thia-5-azaspiro[2.5]octane 4,4-dioxide is a chemical compound with the molecular formula C6H10INO2S and a molecular weight of 287.12 g/mol . This compound is characterized by its unique spirocyclic structure, which includes an iodine atom, a sulfur atom, and a nitrogen atom within its framework. It is known for its high reactivity and selectivity, making it a valuable building block in advanced chemical research .
Preparation Methods
The synthesis of 7-Iodo-4lambda6-thia-5-azaspiro[2.5]octane 4,4-dioxide typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate spirocyclic precursors that contain the necessary functional groups.
Oxidation: The sulfur atom is oxidized to form the sulfone group, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Cyclization: The final step involves cyclization to form the spirocyclic structure, which can be facilitated by various catalysts and reaction conditions
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
7-Iodo-4lambda6-thia-5-azaspiro[2.5]octane 4,4-dioxide undergoes several types of chemical reactions:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfone group can undergo further oxidation or reduction, depending on the desired transformation.
Cyclization and Ring-Opening: The spirocyclic structure can participate in cyclization or ring-opening reactions, leading to various derivatives
Common reagents used in these reactions include halogenating agents, oxidizing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Iodo-4lambda6-thia-5-azaspiro[2.5]octane 4,4-dioxide has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its unique structure allows it to interact with biological targets, making it useful in the development of bioactive compounds.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of 7-Iodo-4lambda6-thia-5-azaspiro[2.5]octane 4,4-dioxide involves its interaction with specific molecular targets. The iodine atom and sulfone group play crucial roles in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Compared to other spirocyclic compounds, 7-Iodo-4lambda6-thia-5-azaspiro[2.5]octane 4,4-dioxide is unique due to its specific combination of iodine, sulfur, and nitrogen atoms. Similar compounds include:
4lambda6-thia-5-azaspiro[2.5]octane-4,4-dione: Lacks the iodine atom but shares the spirocyclic structure.
7-Bromo-4lambda6-thia-5-azaspiro[2.5]octane 4,4-dioxide: Contains a bromine atom instead of iodine.
7-Chloro-4lambda6-thia-5-azaspiro[2.5]octane 4,4-dioxide: Contains a chlorine atom instead of iodine
These comparisons highlight the unique reactivity and potential applications of this compound.
Properties
IUPAC Name |
7-iodo-4λ6-thia-5-azaspiro[2.5]octane 4,4-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10INO2S/c7-5-3-6(1-2-6)11(9,10)8-4-5/h5,8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBKNNPSYDTUCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(CNS2(=O)=O)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10INO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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